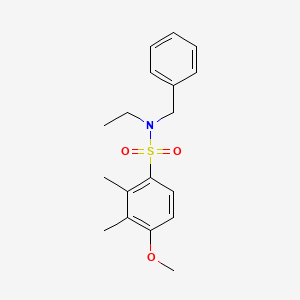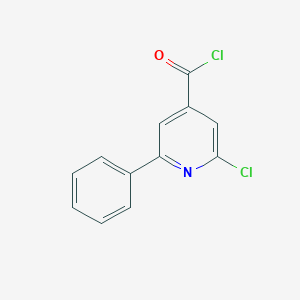
1H,1H,2H-Perfluorohexadec-1-ene
Overview
Description
1H,1H,2H-Perfluorohexadec-1-ene is a fluorinated organic compound with the molecular formula C₁₆H₃F₂₉. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its hydrophobic and oleophobic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H,2H-Perfluorohexadec-1-ene can be synthesized through a series of fluorination reactions. One common method involves the fluorination of hexadecene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the safety of the process. The production process involves the continuous feeding of hexadecene and fluorine gas into the reactor, where the reaction takes place under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1H,1H,2H-Perfluorohexadec-1-ene primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be catalyzed by various reagents, including Lewis acids and bases. The compound is also resistant to oxidation and reduction reactions, making it stable under a wide range of conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃). These reactions are typically conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Due to its high resistance to oxidation and reduction, this compound does not readily undergo these types of reactions.
Major Products: The major products formed from substitution reactions involving this compound are typically fluorinated derivatives of the original compound. These products retain the hydrophobic and oleophobic properties of the parent compound .
Scientific Research Applications
1H,1H,2H-Perfluorohexadec-1-ene has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds.
Biology: In biological research, it is used to study the interactions of fluorinated compounds with biological systems.
Industry: It is widely used in the production of coatings and surface treatments that require hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of 1H,1H,2H-Perfluorohexadec-1-ene is primarily based on its ability to form strong bonds with fluorine atoms. These bonds create a highly stable and inert surface that resists chemical reactions. The molecular targets and pathways involved include interactions with hydrophobic and oleophobic surfaces, which prevent the adhesion of water and oil molecules .
Comparison with Similar Compounds
1H,1H,2H-Perfluoro-1-hexene: This compound has a shorter carbon chain but shares similar hydrophobic and oleophobic properties.
1H,1H,2H-Perfluoro-1-decene: With a slightly longer carbon chain, this compound also exhibits similar chemical properties and is used in similar applications.
Uniqueness: 1H,1H,2H-Perfluorohexadec-1-ene stands out due to its longer carbon chain, which enhances its hydrophobic and oleophobic properties. This makes it particularly useful in applications requiring extreme resistance to water and oil .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadec-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H3F29/c1-2-3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)15(41,42)16(43,44)45/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLLWUJNKSALQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H3F29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895472 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104564-28-5 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-amino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B3207568.png)




![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B3207606.png)
![7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3207614.png)
![Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3207620.png)


![5-[(Methylamino)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride](/img/structure/B3207651.png)

